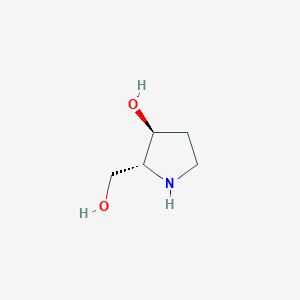

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol

Descripción general

Descripción

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms. This compound is characterized by the presence of a hydroxymethyl group at the second position and a hydroxyl group at the third position of the pyrrolidine ring, with specific stereochemistry denoted by (2R,3S)-configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-hydroxy-2-pyrrolidinone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Asymmetric 1,3-Dipolar Cycloaddition

A scalable synthesis route involves 1,3-dipolar cycloaddition between (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction produces diastereomeric intermediates, which are separated via crystallization. Subsequent steps include:

-

Reduction with LiAlH4 (LAH) to yield hydroxymethyl groups.

-

Catalytic hydrogenation for deprotection and final product isolation .

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| Cycloaddition | Dipolarophile + ylide precursor | Diastereomers 7 and 8 | 65% |

| Reduction | LiAlH4 in THF | Hydroxymethyl intermediate | 85% |

| Hydrogenation | H₂, Pd/C | Deprotected final product | 90% |

Racemization Challenges in Aldol/Claisen Reactions

Alternative syntheses starting from D-serine face racemization during aldol and Claisen condensations. For example, β-hydroxy ester intermediates exhibit up to 20% racemization under standard conditions . This underscores the need for stereoselective protocols.

Oxidation

The hydroxymethyl group undergoes oxidation to carbonyl derivatives using agents like KMnO₄ or CrO₃. This is critical for synthesizing ketones or carboxylic acids for further functionalization .

Reduction

-

Catalytic hydrogenation removes protecting groups (e.g., benzyl ethers) without affecting the pyrrolidine ring .

-

Sodium borohydride (NaBH₄) selectively reduces aldehydes while preserving stereochemistry .

Mesylate Formation and Intramolecular SN2

Activation of the hydroxyl group as a mesylate ester enables intramolecular SN2 cyclization , forming dihydrobenzofuran derivatives. This reaction proceeds spontaneously upon demethylation, achieving high regioselectivity .

| Reaction | Reagents | Product | Key Feature |

|---|---|---|---|

| Mesylation | MsCl, base | Mesylate intermediate | Activates leaving group |

| Cyclization | BBr₃, CH₂Cl₂ | Dihydrobenzofuran | Spontaneous SN2 |

Epoxide Ring-Opening

While not directly reported for this compound, analogous pyrrolidine derivatives participate in epoxide ring-opening with nucleophiles (e.g., amines, thiols) to form functionalized intermediates .

Diastereomer Separation

Chiral HPLC or crystallization separates diastereomers generated during synthesis. For example, 1,3-dipolar cycloaddition products are resolved via crystallization, achieving >98% diastereomeric excess .

Racemization Mitigation

Aplicaciones Científicas De Investigación

Synthetic Methods

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods, primarily involving the reduction of 3-hydroxy-2-pyrrolidinone. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), typically conducted in inert solvents like tetrahydrofuran (THF) under controlled conditions to maintain stereochemistry.

Organic Chemistry

This compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that are crucial in developing pharmaceuticals and fine chemicals.

Pharmaceutical Development

The compound is investigated as an intermediate in drug synthesis due to its potential therapeutic properties. It has been studied for its role in synthesizing compounds with biological activity, including:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.

- Neuroprotective Effects: Studies suggest that compounds containing the pyrrolidine framework could protect against neurodegeneration in models of Alzheimer's disease by inhibiting cholinesterase enzymes.

Material Science

In material science, this compound is utilized in producing advanced materials such as polymers and catalysts due to its ability to undergo various chemical modifications.

Anticancer Activity

A study focused on the synthesis of novel derivatives of this compound demonstrated significant anticancer activity against various cancer cell lines. These derivatives were designed to enhance binding affinity to specific cancer targets, leading to increased efficacy in inhibiting tumor growth.

Neuroprotective Effects

Research conducted on the neuroprotective properties of pyrrolidine derivatives indicated that this compound could inhibit cholinesterase activity. This inhibition enhances cholinergic neurotransmission, potentially offering therapeutic benefits in treating neurodegenerative diseases such as Alzheimer’s .

Mecanismo De Acción

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol: A stereoisomer with different spatial arrangement of hydroxyl groups.

3-Hydroxy-2-pyrrolidinone: A precursor in the synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol.

2-Pyrrolidinemethanol: Lacks the hydroxyl group at the third position.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral organic compound belonging to the pyrrolidine class, characterized by its unique stereochemistry and functional groups that confer distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Chemical Formula : CHNO

- Molecular Weight : 117.148 g/mol

- Stereochemistry : The specific (2R,3S) configuration plays a critical role in its biological interactions and efficacy.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding, which can modulate the activity of proteins involved in several biochemical pathways.

Key Mechanisms:

- Enzyme Modulation : Acts as a ligand for enzymes, potentially influencing their catalytic activities.

- Receptor Interaction : Binds to specific receptors, affecting signaling pathways related to various physiological processes.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for further development in therapeutic applications.

Cancer Therapy

Recent studies have explored the potential anticancer properties of compounds derived from or related to this compound:

- Cytotoxicity : In vitro studies demonstrated that derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

- Mechanisms : Compounds with similar structures have been shown to induce apoptosis in tumor cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Studies

- Anticancer Activity :

-

Neuroprotective Effects :

- Compounds with a pyrrolidine framework have been investigated for their neuroprotective properties in models of Alzheimer’s disease. These studies suggest that this compound could inhibit cholinesterase enzymes, thereby enhancing cholinergic neurotransmission.

Research Applications

The compound has significant implications across various fields:

| Application | Description |

|---|---|

| Organic Synthesis | Used as a chiral building block in the synthesis of complex organic molecules. |

| Pharmaceutical Development | Investigated as an intermediate in drug synthesis due to its unique stereochemical properties. |

| Material Science | Employed in the production of advanced materials such as polymers and catalysts. |

Propiedades

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLFLHPQWQQWRD-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.